

# Application Notes and Protocols for Differential Screening of Novel Antibiotics Using Evybactin

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## Compound of Interest

Compound Name: *Evybactin*

Cat. No.: *B15567355*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a differential screening approach to identify novel antibiotics with specific activity, using the discovery of **Evybactin** as a case study.

## Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. Differential screening is a powerful strategy to identify compounds that are active against a target pathogen while showing no or minimal activity against other bacteria, thus reducing the likelihood of broad-spectrum effects and the selection for resistance in non-target organisms. **Evybactin**, a potent and selective inhibitor of *Mycobacterium tuberculosis*, was discovered using such a strategy. It targets DNA gyrase, an essential enzyme in bacterial DNA replication.[1][2][3] The selectivity of **Evybactin** for *M. tuberculosis* is attributed to its uptake by the BacA transporter, a promiscuous transporter of hydrophilic compounds present in mycobacteria.[1][2][4][5][6]

This document outlines the principles of differential screening, provides detailed protocols for its implementation, and presents data on the activity of **Evybactin**.

## Data Presentation

Table 1: Antimicrobial Activity and Cytotoxicity of **Evybactin**

Organism/Cell Line	Minimum Inhibitory Concentration (MIC) / IC50
Mycobacterium tuberculosis	0.25 µg/mL
Lactobacillus sp.	No activity
Bacteroides sp.	No activity
HepG2 (Human liver cancer cell line)	>128 µg/mL
FaDu (Human pharyngeal cancer cell line)	>128 µg/mL
HEK293 (Human embryonic kidney cell line)	>128 µg/mL

Source: Data compiled from Imai Y, et al. Nat Chem Biol. 2022.[\[1\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol for Differential Screening of Microbial Extracts

This protocol describes the methodology for screening microbial extracts to identify compounds with selective activity against a target pathogen, such as *M. tuberculosis*, while being inactive against a counter-screen organism, such as *Staphylococcus aureus*.

#### 1.1. Cultivation of Production Strains and Preparation of Extracts

- **Culture Media Preparation:** Prepare various fermentation media to induce the production of a wide range of secondary metabolites. Examples include 10% TSB (Tryptic Soy Broth), defined minimal media, and 10% Bovine Heart Infusion.[\[8\]](#)
- **Inoculation and Fermentation:** Inoculate the chosen production strains (e.g., *Photorhabdus* and *Xenorhabdus* species) into the prepared fermentation media. Incubate for 7 days under appropriate conditions (e.g., 28-37°C with shaking).
- **Solvent Extraction:**

- After incubation, separate the bacterial cells from the culture broth by centrifugation or filtration.
- Extract the culture supernatant three times with an equal volume of ethyl acetate.
- Pool the organic phases and evaporate the solvent using a rotary evaporator or a vacuum concentrator.
- Resuspend the dried extract in a small volume of dimethyl sulfoxide (DMSO) to create a stock solution.

### 1.2. Primary Antimicrobial Screening against Target Pathogen (*M. tuberculosis*)

- Bacterial Culture Preparation: Grow *M. tuberculosis* (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase.
- Assay Plate Preparation:
  - Dispense the prepared microbial extracts into 96-well or 384-well microtiter plates.
  - Include positive controls (e.g., rifampicin) and negative controls (DMSO).
- Inoculation and Incubation:
  - Dilute the *M. tuberculosis* culture to a final optical density at 600 nm (OD<sub>600</sub>) of 0.02 in fresh 7H9 broth.
  - Add the diluted bacterial suspension to the assay plates.
  - Incubate the plates at 37°C for 5-7 days.
- Readout:
  - Assess bacterial growth by measuring the OD<sub>600</sub> or by using a viability stain such as resazurin.<sup>[9][10]</sup> A color change from blue to pink indicates bacterial growth.
  - Identify "hits" as extracts that inhibit bacterial growth compared to the negative control.

### 1.3. Counter-Screening against Non-Target Bacterium (*S. aureus*)

- **Bacterial Culture Preparation:** Grow *S. aureus* in a suitable medium like Tryptic Soy Broth (TSB) to mid-log phase.
- **Assay Plate Preparation and Inoculation:** Follow the same procedure as for the primary screen, using the "hit" extracts from the *M. tuberculosis* screen.
- **Incubation and Readout:** Incubate the plates at 37°C for 18-24 hours. Determine bacterial growth by measuring OD600.
- **Selection of Specific Hits:** Identify extracts that inhibit the growth of *M. tuberculosis* but not *S. aureus*. These are the specific "hits" for further investigation.

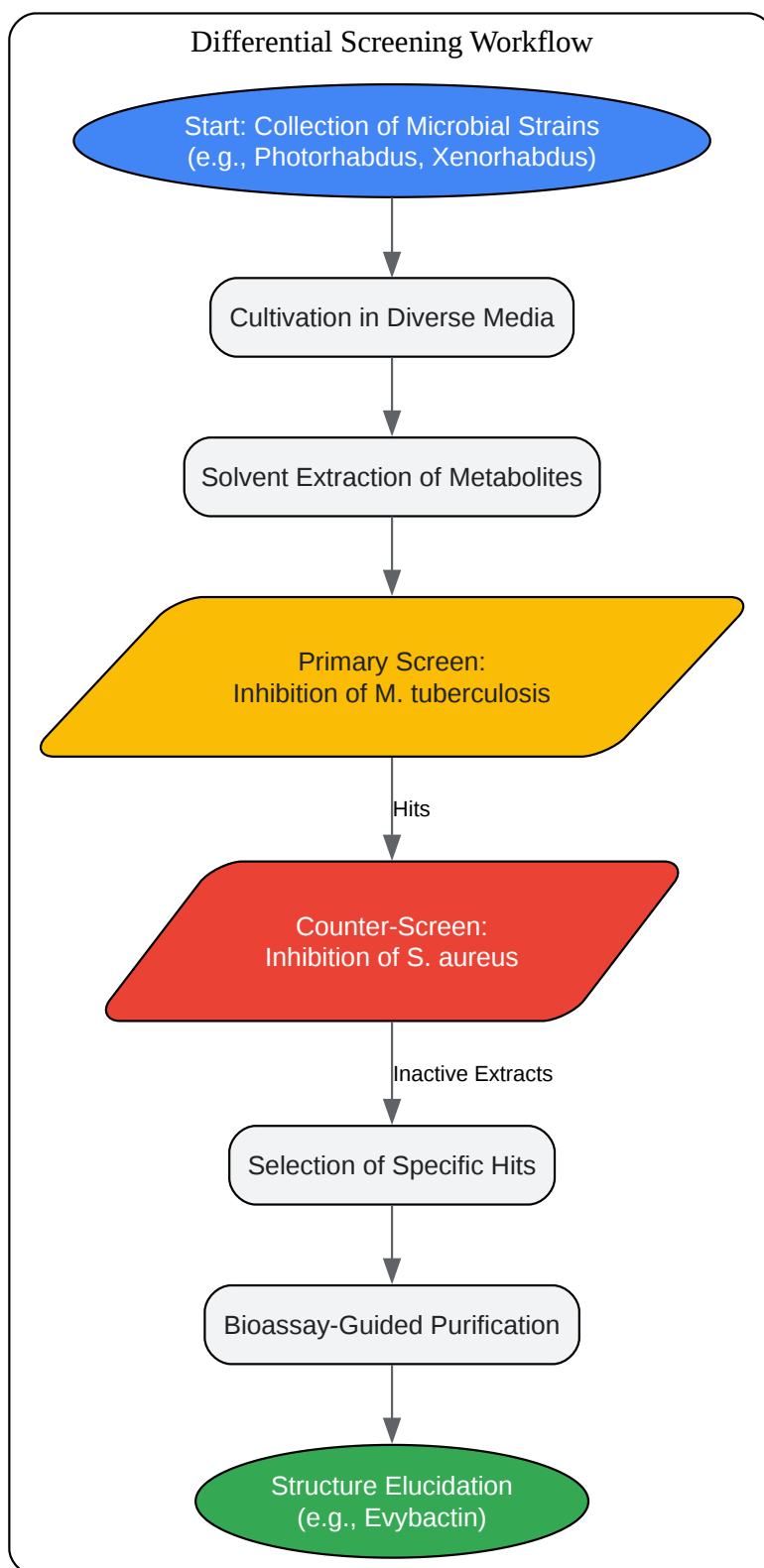
## Protocol for DNA Gyrase Inhibition Assay

This protocol is for determining the inhibitory activity of purified compounds, such as **Evybactin**, on DNA gyrase.

- **Reaction Mixture Preparation:**
  - In a microcentrifuge tube, prepare a reaction mixture containing:
    - DNA gyrase enzyme (from *M. tuberculosis*)
    - Relaxed plasmid DNA (substrate)
    - ATP
    - Reaction buffer (containing MgCl<sub>2</sub>, KCl, Tris-HCl)
- **Inhibitor Addition:** Add the test compound (**Evybactin**) at various concentrations to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (DMSO).
- **Incubation:** Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.

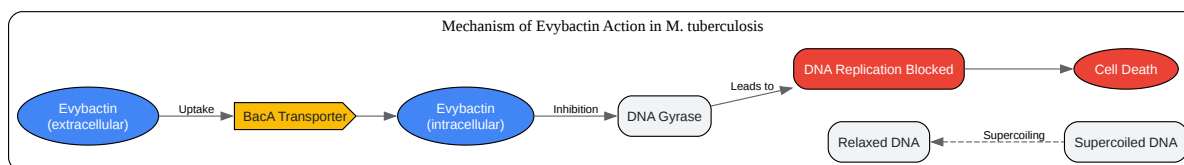
- Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
- Agarose Gel Electrophoresis:
  - Load the reaction products onto a 1% agarose gel.
  - Run the gel at a constant voltage until the DNA bands are well separated.
- Visualization and Analysis:
  - Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
  - Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.
  - The concentration of the compound that inhibits 50% of the enzyme activity (IC<sub>50</sub>) can be determined.

## Visualizations



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Caption: Workflow for the differential screening and discovery of novel antibiotics.



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Caption: Mechanism of action of **Evybactin** in *Mycobacterium tuberculosis*.

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